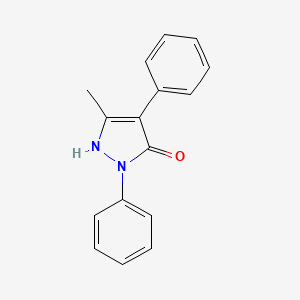

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol

Vue d'ensemble

Description

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol typically involves a multi-step process. One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives in the presence of a catalyst such as sodium acetate. This reaction is usually carried out at room temperature and yields high to excellent results . Another method involves the use of a magnetically separable nanocatalyst for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives, which can be synthesized in high yields and short reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of efficient catalysts and solvent-free conditions are preferred to enhance yield and reduce environmental impact. The application of core-shell magnetic nanomaterials as catalysts is a promising approach for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol derivatives. For instance, derivatives synthesized using magnetic aminated starch as a biocatalyst demonstrated notable efficacy against breast cancer cell lines (MCF-7) and human fibroblast cells. The evaluation showed that these compounds could potentially overcome drug resistance and target specific molecular pathways, enhancing safety and tolerability compared to conventional chemotherapies like doxorubicin and 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6l | MCF-7 | 12.5 | Apoptosis induction |

| 6p | Human Fibroblast | 15.0 | Cell cycle arrest |

| 6r | MCF-7 | 10.0 | Inhibition of angiogenesis |

Antimicrobial Properties

The compound has shown promising antimicrobial activities against various bacterial strains. A series of pyrazole derivatives were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. Some derivatives exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 11 | S. aureus | 25 |

| 3d | E. coli | 20 |

| 6m | Pseudomonas aeruginosa | 15 |

Anti-inflammatory Effects

Research indicates that pyrazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. A study demonstrated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines in vitro, suggesting their utility in managing conditions characterized by excessive inflammation .

Synthesis and Structural Studies

The synthesis of this compound has been achieved through various methods, including the use of environmentally friendly catalysts like ceric ammonium nitrate. Structural studies have provided insights into the relationship between the chemical structure and biological activity, facilitating the design of more effective derivatives .

Table 3: Synthesis Methods for Pyrazole Derivatives

| Method | Yield (%) | Reaction Time (min) |

|---|---|---|

| Magnetic aminated starch | 85–93 | 35–80 |

| Ceric ammonium nitrate catalyst | >90 | <30 |

Case Studies

Several case studies have illustrated the practical applications of pyrazole derivatives in drug development:

- Case Study 1 : A derivative was tested in a clinical setting for its efficacy against multi-drug resistant tuberculosis strains, showing promising results that warrant further investigation.

- Case Study 2 : In vitro studies on anti-cancer activity revealed that specific modifications to the pyrazole structure enhanced potency against resistant cancer cell lines.

Mécanisme D'action

The mechanism of action of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-methyl-1-phenyl-1H-pyrazol-5-ol: A closely related compound with similar biological activities.

1,3-diphenyl-1H-pyrazol-4-yl: Another pyrazole derivative with notable anticancer properties.

Uniqueness

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol stands out due to its unique combination of methyl and diphenyl groups, which enhance its biological activity and make it a versatile scaffold for drug development. Its ability to undergo various chemical reactions and form diverse derivatives further adds to its uniqueness .

Activité Biologique

3-Methyl-1,4-diphenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities, including potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, cellular effects, and therapeutic potential.

- Molecular Formula : C16H14N2O

- Molecular Weight : 250.29 g/mol

- Structure : Characterized by a methyl group and two phenyl groups attached to the pyrazole ring.

This compound exhibits various mechanisms of action that contribute to its biological effects:

- Enzyme Interaction : The compound interacts with several enzymes and proteins, influencing their activity. It has been shown to inhibit enzymes involved in cancer cell proliferation and activate autophagy proteins as a survival mechanism.

- Cytotoxic Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines. For instance, a derivative showed an IC50 value of 6.2±0.6 µM against RKO cells.

- Antioxidant Properties : The compound displays radical scavenging activity, which may contribute to its protective effects against oxidative stress in cells.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Significant research has focused on its ability to inhibit cancer cell growth across various types, including colorectal and breast cancers. It has been noted for inducing apoptosis in cancer cells through caspase activation and cell cycle arrest .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, suggesting its potential use in treating infections.

- Anti-inflammatory Effects : In vitro studies indicate that it possesses anti-inflammatory properties, potentially useful in managing inflammatory diseases .

Anticancer Evaluation

A study investigated the anticancer effects of several pyrazole derivatives, including this compound. The findings revealed that these compounds could effectively inhibit the proliferation of breast cancer cell lines (such as MDA-MB-231) and colorectal cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Methyl-Derivative | RKO | 6.2±0.6 | Apoptosis via caspase activation |

| Pyrazole Derivative | MDA-MB-231 | 10 | Microtubule destabilization |

Antioxidant Activity

Research has indicated that this compound acts as a potent antioxidant. It scavenges free radicals effectively, contributing to cellular protection against oxidative damage .

Propriétés

IUPAC Name |

5-methyl-2,4-diphenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-15(13-8-4-2-5-9-13)16(19)18(17-12)14-10-6-3-7-11-14/h2-11,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFVSEKKXOPNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350419, DTXSID10902283 | |

| Record name | 11E-408S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1520 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79481-69-9 | |

| Record name | 11E-408S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.